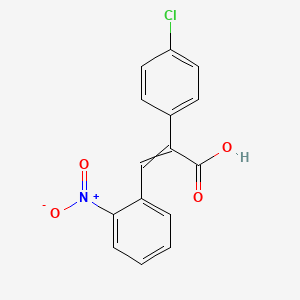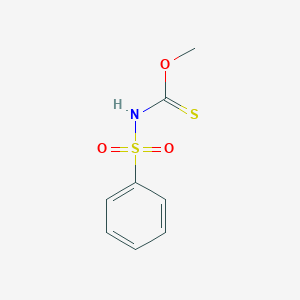
Agn-PC-0nhxjc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nhxjc is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of Agn-PC-0nhxjc involves several synthetic routes and reaction conditions. The primary methods include:
Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: This method involves the use of an electrochemical cell to deposit the compound onto a substrate.
Wet Chemical Method: This method uses chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: This method involves the reduction of metal salts in a polyol medium to produce the compound.
Industrial production methods often involve scaling up these laboratory techniques to produce larger quantities of this compound with consistent quality and purity.
Chemical Reactions Analysis
Agn-PC-0nhxjc undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or water, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agn-PC-0nhxjc has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Agn-PC-0nhxjc exerts its effects involves several molecular targets and pathways. The compound interacts with specific proteins and enzymes, altering their activity and leading to various biological effects. For example, in antimicrobial applications, this compound disrupts the cell membrane of bacteria, leading to cell death .
Comparison with Similar Compounds
Agn-PC-0nhxjc can be compared with other similar compounds, such as:
Silver Nanowires (AgNWs): Both compounds have excellent electrical conductivity and are used in similar applications, but this compound offers better stability and reactivity.
Silver Pentazolate (AgN5): This compound is known for its high energy density and is used in explosive and propulsion applications.
Silver Azide (AgN3): AgN3 is another high-energy compound used in initiation systems for explosives.
The uniqueness of this compound lies in its combination of stability, reactivity, and versatility, making it suitable for a wide range of applications.
Properties
CAS No. |
6619-27-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O2/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
GIXIJOONPYGSBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


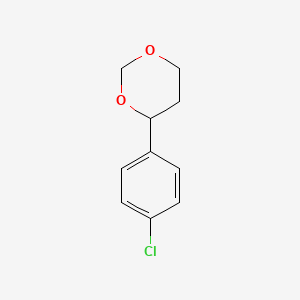

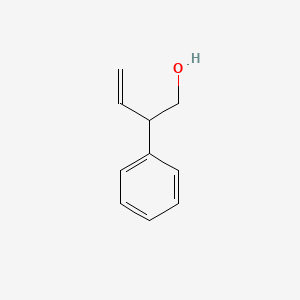
![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)

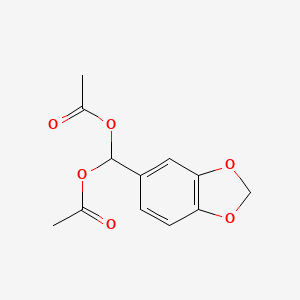
![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
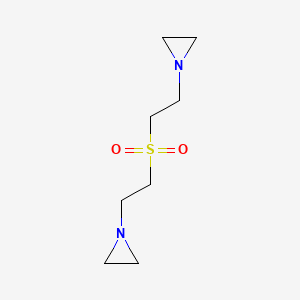
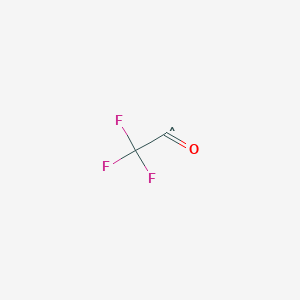
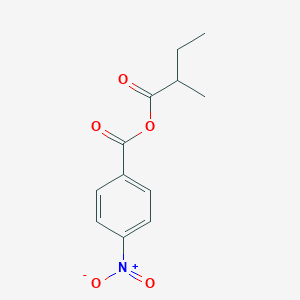
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)
